3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a versatile compound with a unique structure that allows for various applications in scientific research. This compound is particularly intriguing due to its potential in drug development and catalysis. The presence of the tetrazole ring, a nitrogen-rich heterocycle, contributes to its diverse properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 1-phenyl-1H-tetrazole-5-methanamine. This reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in catalysis and material science for developing new materials with unique properties
Mechanism of Action
The mechanism of action of 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylic acids. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-tetrazole-5-methanamine: Shares the tetrazole ring structure but lacks the nitrobenzamide moiety.
3-nitrobenzamide: Contains the nitrobenzamide moiety but lacks the tetrazole ring.
5-phenyl-1H-tetrazole: Similar tetrazole structure but different substituents
Uniqueness
3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to the combination of the nitrobenzamide and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in the individual components .
Properties
IUPAC Name |
3-nitro-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3/c22-15(11-5-4-8-13(9-11)21(23)24)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGFJVKVBKWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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